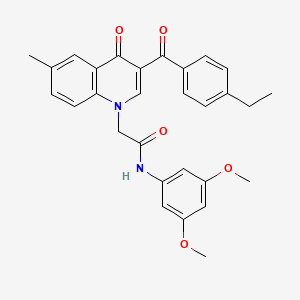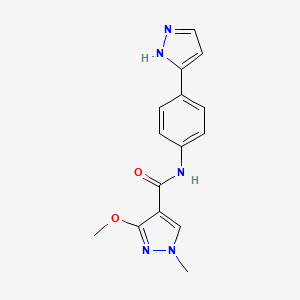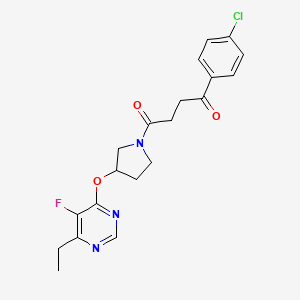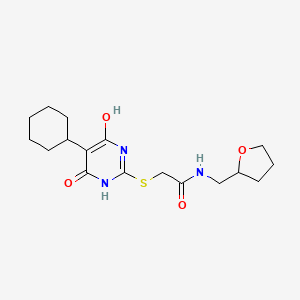
4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-But-3-enylpiperidine-4-carboxylic acid hydrochloride involves several steps. One convenient route includes the reductive hydroamination/cyclization cascade of alkynes using thionyl chloride (SOCl2) as a reagent. This reaction proceeds via acid-mediated alkyne functionalization with enamine formation, leading to the generation of an iminium ion. Subsequent reduction results in the formation of the piperidine ring .
Wissenschaftliche Forschungsanwendungen
Application in Material Science and Biochemistry
The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a similar compound to 4-But-3-enylpiperidine-4-carboxylic acid hydrochloride, has been used in material science and biochemistry. It serves as an effective β-turn and 310/α-helix inducer in peptides, as well as a rigid electron spin resonance probe and fluorescence quencher, indicating its potential application in protein structure analysis and material characterization (Toniolo, Crisma & Formaggio, 1998).
Role in Synthesis of Pipecolic Acid Derivatives
Research indicates the use of similar compounds in synthesizing pipecolic acid derivatives, which are important in various chemical syntheses. An example is the conversion of vinylfluoro group to an acetonyl cation equivalent under acidic conditions, leading to the production of pipecolic acid derivative and further synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).
Influence in Nucleotide Base Complexation
The compound exhibits potential in complexation studies involving nucleotide bases. It forms complexes through hydrogen bonds and π-stacking interactions, which is significant in understanding the interactions at the molecular level (Zimmerman, Wu & Zeng, 1991).
Contribution to Asymmetric Synthesis
4-But-3-enylpiperidine-4-carboxylic acid hydrochloride's analogs play a crucial role in asymmetric synthesis. They have been used to synthesize protected derivatives of trans-4-aminopiperidine-3-carboxylic acid, which are important in the preparation of β-peptide oligomers (Schinnerl et al., 2003).
Catalytic Applications
In catalysis, related compounds like crosslinked polyvinylpyridine hydrochloride have shown efficacy as catalysts for acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida, Hashimoto & Kawabata, 1981).
Corrosion Inhibition
Compounds like 4-MAT, structurally similar to 4-But-3-enylpiperidine-4-carboxylic acid hydrochloride, have shown significant potential as corrosion inhibitors, especially in acidic environments. Their use in protecting metals like steel from corrosion is noteworthy (Bentiss et al., 2009).
Antibacterial Properties
Such compounds have been synthesized for use as antibacterial agents. For instance, asymmetric synthesis of quinolonecarboxylic acid class agents shows potential in combating bacterial infections (Rosen et al., 1988).
Agricultural Applications
The application of starch-g-poly(butyl acrylate) for encapsulating carboxylic-containing herbicides for controlled release suggests potential agricultural applications, indicating a role in sustainable agriculture (Zhu & Zhuo, 2001).
Eigenschaften
IUPAC Name |
4-but-3-enylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-3-4-10(9(12)13)5-7-11-8-6-10;/h2,11H,1,3-8H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNVZMLTCNTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCNCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B2921324.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2921326.png)
![8-(4-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921328.png)

![N-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2921333.png)
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B2921334.png)
![(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2921335.png)

![8-(2-((4-bromophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921338.png)



